2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura cross-coupling gem-Difluoroalkenyl boronates Reaction kinetics

Securing reliable access to gem-difluorinated cycloalkenyl boronic esters is crucial for medicinal chemistry programs targeting voltage-gated sodium channels. This specific pinacol ester is the validated coupling partner for constructing 4-(cycloalkanyloxy)benzenesulfonamide Nav inhibitors, directly enabling the potent pharmacology disclosed in key patents. - **Potent Nav1.7 Activity:** Enables synthesis of inhibitors with IC₅₀ values of 72 nM, essential for hit-to-lead campaigns. - **Superior Reactivity:** The 4,4-difluoro substitution accelerates Suzuki-Miyaura transmetallation compared to non-fluorinated or saturated analogs. - **Reliable Supply:** Available as a high-purity, hydrolytically robust reagent, ensuring fidelity to published synthetic routes and biological data.

Molecular Formula C12H19BF2O2
Molecular Weight 244.089
CAS No. 1227068-84-9
Cat. No. B591945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1227068-84-9
Synonyms2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  2-(4,4-Difluorocyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H19BF2O2
Molecular Weight244.089
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(F)F
InChIInChI=1S/C12H19BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h5H,6-8H2,1-4H3
InChIKeyWSLRIJFIFPFAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement & Differentiation Guide


2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1227068-84-9), also named 4,4-difluorocyclohex-1-enylboronic acid pinacol ester, is a gem‑difluorinated cycloalkenyl boronic ester . It belongs to the class of organoboron reagents used in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to construct C–C bonds. Its distinguishing structural feature is the 4,4‑difluorocyclohex‑1‑en‑1‑yl moiety, where the gem‑difluoro substitution adjacent to the alkenyl boron center imparts distinct electronic properties, steric profile, and metabolic stability relative to non‑fluorinated or saturated cyclohexyl boronic esters . The pinacol ester form confers hydrolytic robustness, making it a preferred reagent for multi‑step synthetic sequences and pharmaceutical intermediate preparation, particularly in the synthesis of 4‑(cycloalkanyloxy)benzenesulfonamide voltage‑gated sodium channel (Nav) inhibitors .

Why Generic Substitutes Fail for 4,4-Difluorocyclohexenyl Pinacol Ester


Substituting 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a non‑fluorinated cyclohexenyl boronic ester or a saturated 4,4‑difluorocyclohexyl analog fails because the gem‑difluoroalkenyl motif is integral to the target compound's function both as a synthetic coupling partner and as a pharmacophoric element in the final sulfonamide Nav inhibitors. The 4,4‑difluoro substitution profoundly modulates the electronics of the alkenyl boron center, accelerating oxidative addition and transmetallation in Suzuki coupling . In the biological context, the 4‑(cycloalkanyloxy)benzenesulfonamide derivatives specifically require the 4,4‑difluorocyclohexenyl group to achieve potent, selective inhibition of voltage‑gated sodium channels (e.g., Nav1.7) . Replacement with a non‑fluorinated cycloalkenyl group alters logP, metabolic stability, and channel‑binding conformation, dramatically reducing inhibitory potency. Saturated 4,4‑difluorocyclohexyl analogs lack the alkenyl conjugation necessary for the desired electronic coupling and are not documented as competent substrates for the same class of Nav inhibitors [1]. Therefore, generic substitution introduces compounded risk of synthetic failure and loss of target biological activity, justifying the procurement of this specific, structurally authenticated compound.

4,4-Difluorocyclohexenyl Pinacol Ester vs. Closest Analogs


Suzuki Coupling Reactivity: Alkenyl vs. Saturated Boronic Ester

The alkenyl boron center in the target compound exhibits faster oxidative addition and transmetallation kinetics in Suzuki–Miyaura cross-coupling compared to its saturated counterpart (4,4-difluorocyclohexylboronic acid pinacol ester, CAS 2152645-00-4). The sp²‑hybridized carbon–boron bond in the cyclohexenyl derivative is inherently more reactive toward palladium catalysts than the sp³‑hybridized C–B bond of the saturated cyclohexyl analog, leading to higher coupling yields under identical conditions .

Suzuki-Miyaura cross-coupling gem-Difluoroalkenyl boronates Reaction kinetics

Nav1.7 Inhibitory Activity: Fluorinated vs. Non-Fluorinated Analogs

The target compound is explicitly cited as the reagent for introducing the 4,4-difluorocyclohexen-1-yl moiety into 4-(cycloalkanyloxy)benzenesulfonamide Nav inhibitors. In contrast, the non-fluorinated cyclohexen-1-ylboronic acid pinacol ester (CAS 141091-37-4) has no documented use in this pharmacologically validated series. The difluoro substitution is critical for achieving potent Nav1.7 inhibition: a representative sulfonamide derivative incorporating the 4,4-difluorocyclohexenyl group demonstrates an IC₅₀ of 72 nM against human Nav1.7 expressed in HEK293 cells [1].

Voltage-gated sodium channels Nav1.7 inhibitors Pain therapeutics

Hydrolytic Stability: Pinacol Ester vs. Boronic Acid

The pinacol boronic ester (target compound) offers significantly greater hydrolytic stability than the corresponding free boronic acid (CAS 1401165-15-8). While both forms participate in Suzuki coupling, the pinacol ester is markedly less prone to protodeboronation and air‑induced oxidation during storage and handling. Cyclic pinacol esters are well-established to exhibit extended shelf‑life and superior chromatographic purifiability compared to their boronic acid counterparts [1].

Boronic ester stability Shelf-life Reagent handling

Patent-Enabled Synthesis in Daiichi Sankyo Nav Inhibitor Program

The Daiichi Sankyo patent family (EP3144300A1 / WO2013118851) for 4-cycloalkyloxybenzenesulfonamide sodium channel inhibitors identifies the target compound as the mandatory coupling partner for constructing the difluorocyclohexenyl ether subunit. No 4,4-difluorocyclohexyl (saturated) or non-fluorinated cyclohexenyl boronic esters are disclosed as viable alternatives. The synthetic route exemplified in the patent requires the alkenyl pinacol ester to achieve the desired sulfonamide scaffold with acceptable yield and purity [1].

Patent synthesis Sulfonamide Nav inhibitors Daiichi Sankyo

Optimized Application Scenarios for 4,4-Difluorocyclohexenyl Pinacol Ester


Nav1.7 Inhibitor Synthesis for Pain Research

The compound is the validated coupling partner for introducing the difluorocyclohexenyl moiety into sulfonamide voltage-gated sodium channel blockers. Medicinal chemistry groups optimizing Nav1.7-targeted analgesics should procure this specific boronic ester to access the patent-disclosed pharmacophore that achieves IC₅₀ values of 72 nM against human Nav1.7 (automated patch clamp, HEK293 cells). Using alternative boronic esters results in inactive or weakly active analogs, directly compromising hit-to-lead campaigns .

C(sp²)–C(sp²) Cross-Coupling for Fluorinated Drug Candidates

As an alkenyl boronic ester with an electron-withdrawing gem‑difluoro motif, this compound undergoes efficient Suzuki–Miyaura cross-coupling with aryl and heteroaryl halides, offering faster transmetallation than saturated cyclohexyl boronic esters. Process chemistry groups developing scalable routes to fluorinated active pharmaceutical ingredients (APIs) benefit from the reagent's superior reactivity and the established stability of the pinacol ester protecting group under multi-step reaction conditions .

Daiichi Sankyo Nav Inhibitor Intermediate Synthesis

Organizations seeking to reproduce the specific 4-(cycloalkanyloxy)benzenesulfonamide intermediates disclosed in EP3144300A1 must use this compound as the boronic ester coupling partner. The patent explicitly teaches its use, and no isosteric replacements are enabled or characterized. Procurement of the exact CAS 1227068-84-9 reagent ensures fidelity to the published synthetic route and downstream biological data, supporting both freedom-to-operate evaluations and follow-on innovation .

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